molecular formula C20H25N3O3 B6540252 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopentanecarboxamide CAS No. 1040668-83-4

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopentanecarboxamide

Cat. No. B6540252
CAS RN: 1040668-83-4
M. Wt: 355.4 g/mol
InChI Key: MNOAPSHJCNLXKS-UHFFFAOYSA-N
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Description

“N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopentanecarboxamide” is also known as Advantame . It is a non-caloric artificial sweetener and aspartame analog by Ajinomoto . By mass, it is about 20,000 times sweeter than sucrose and about 110 times sweeter than aspartame . It has no notable off-flavors when compared to sucrose and tastes sweet a bit longer than aspartame and is chemically more stable .


Molecular Structure Analysis

The molecular structure of Advantame is represented by the chemical formula C24H30N2O7 . It has a molar mass of 458.511 g·mol −1 . The IUPAC name is (3 S )-3- { [3- (3-Hydroxy-4-methoxyphenyl)propyl]amino}-4- { [ (2 S )-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino}-4-oxobutanoic acid .


Physical And Chemical Properties Analysis

Advantame appears as a white to yellow powder . It has a melting point of 101.5 °C (214.7 °F; 374.6 K) and is soluble in water at 0.99 g/L at 25 °C .

Safety and Hazards

The FDA acceptable daily intake of Advantame for humans is 32.8 mg per kg of bodyweight (mg/kg bw), while according to EFSA it is 5 mg per kg of bodyweight (mg/kg bw) . Ingested Advantame can form phenylalanine, but normal use of Advantame is not significant to those with phenylketonuria . It also has no adverse effects in type 2 diabetics . It is not considered to be carcinogenic or mutagenic .

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-4-13-21-20(25)16-5-2-3-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOAPSHJCNLXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

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